molecular formula C8H7N3 B1598780 2-(1H-pyrazol-4-yl)pyridine CAS No. 439106-75-9

2-(1H-pyrazol-4-yl)pyridine

Cat. No.: B1598780
CAS No.: 439106-75-9
M. Wt: 145.16 g/mol
InChI Key: ZXOXPYYAVFDCDK-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and material science. The pyrazole ring is known for its aromaticity and the presence of two nitrogen atoms, which can participate in hydrogen bonding and coordination chemistry. The pyridine ring, on the other hand, is a six-membered aromatic ring with one nitrogen atom, contributing to the compound’s overall stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrazol-4-yl)pyridine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the reaction of 2-hydrazinylpyridine with 1,3-dicarbonyl compounds under acidic or basic conditions. This reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-pyrazol-4-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyrazole and pyridine derivatives .

Scientific Research Applications

2-(1H-pyrazol-4-yl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-(1H-pyrazol-3-yl)pyridine
  • 2-(1H-pyrazol-5-yl)pyridine
  • 2-(1H-imidazol-4-yl)pyridine

Comparison: 2-(1H-pyrazol-4-yl)pyridine is unique due to the position of the nitrogen atoms in the pyrazole ring, which influences its reactivity and binding properties. Compared to 2-(1H-pyrazol-3-yl)pyridine and 2-(1H-pyrazol-5-yl)pyridine, the 4-yl derivative has different electronic properties and steric effects, making it more suitable for specific applications in coordination chemistry and drug design .

Properties

IUPAC Name

2-(1H-pyrazol-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-4-9-8(3-1)7-5-10-11-6-7/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOXPYYAVFDCDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393826
Record name 2-(1H-pyrazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439106-75-9
Record name 2-(1H-pyrazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 439106-75-9
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Synthesis routes and methods

Procedure details

2-(2-Pyridyl)-malondialdehyde (7.8 g, 52 mmol) and hydrazine hydrate (3.7 mL) were heated at 75° C. in ethanol (75 mL) for 18 h. After cooling to ambient temperature and concentration in vacuo, recrystallization from EtOAc/Hexane gave 2-(1H-pyrazol-4-yl)pyridine as gold crystals. MP=136° C. 1H NMR (CD3Cl, 300 MHz) δ 6.48-8.51 (1H, m), 8.30 (1H, br. s), 8.07 (1H, br. s), 7.74 (1H, ddd), 7.68 (1H, d), 7.15 (1H, ddd). MS (ESI) 146 (M+H)+
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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